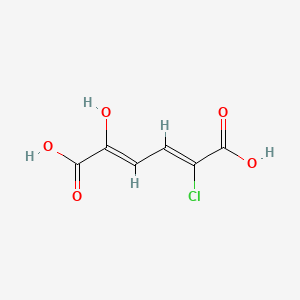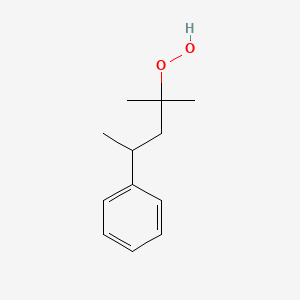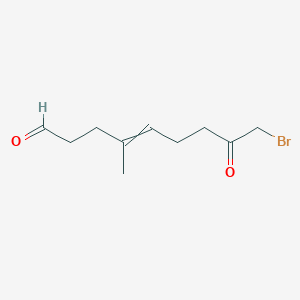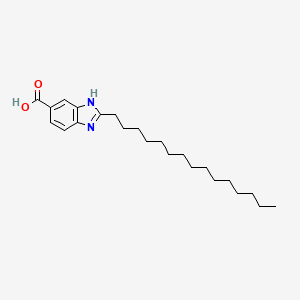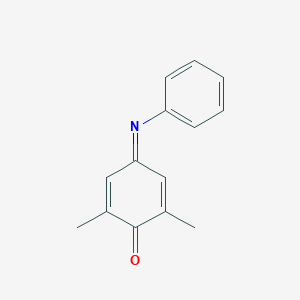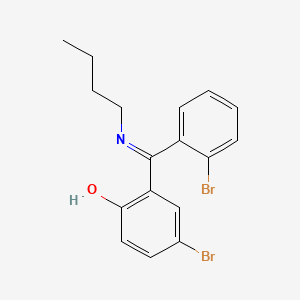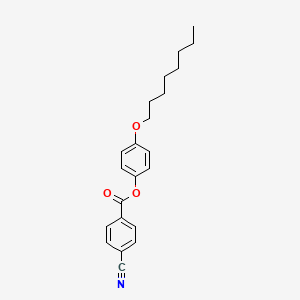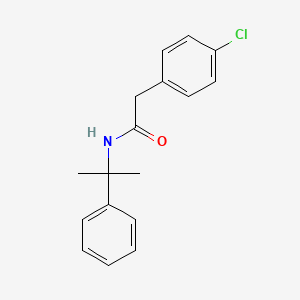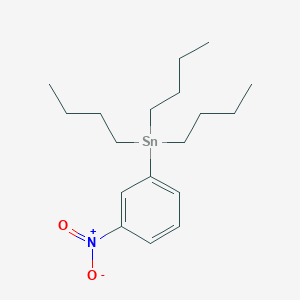
Stannane, tributyl(3-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl(3-nitrophenyl)- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-nitrophenyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(3-nitrophenyl)- typically involves the reaction of tributyltin hydride with 3-nitrophenyl halides under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with light .
Industrial Production Methods
Industrial production of organotin compounds like stannane, tributyl(3-nitrophenyl)- often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, tributyl(3-nitrophenyl)- undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Common reagents used in reactions with stannane, tributyl(3-nitrophenyl)- include:
Radical Initiators: Azobisisobutyronitrile (AIBN), light irradiation.
Solvents: Organic solvents such as tetrahydrofuran (THF) and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the substrates involved. For example, in reduction reactions, the major products are typically the corresponding hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl(3-nitrophenyl)- has several applications in scientific research, including:
Organic Synthesis: It is used as a radical reducing agent in various organic reactions.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Studies: It is used in the study of biological systems due to its ability to interact with biomolecules.
Wirkmechanismus
The mechanism of action of stannane, tributyl(3-nitrophenyl)- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 3-nitrophenyl group.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.
Tributyltin Chloride: Contains a chloride group instead of the 3-nitrophenyl group.
Uniqueness
Stannane, tributyl(3-nitrophenyl)- is unique due to the presence of the 3-nitrophenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific organic synthesis applications where the nitrophenyl group plays a crucial role .
Eigenschaften
CAS-Nummer |
79048-31-0 |
|---|---|
Molekularformel |
C18H31NO2Sn |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
tributyl-(3-nitrophenyl)stannane |
InChI |
InChI=1S/C6H4NO2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
BDZSZSWGXQZIFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




